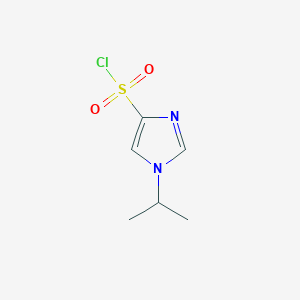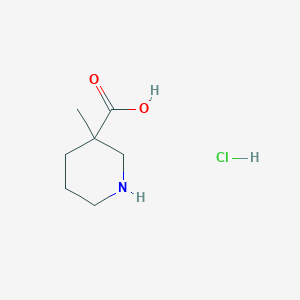
4-hydroxy-6-nitroquinolin-2(1H)-one
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties such as melting point, boiling point, solubility, etc.Aplicaciones Científicas De Investigación
Anticancer Activity
4-Hydroxy-6-nitroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, a study designed a series of these derivatives, revealing that compound IVc-2 demonstrated significant cytotoxicity against oral cancer cell lines, with IC50 values of 0.2406μM/mL (Bhat et al., 2019).
Antimicrobial Properties
Research has also explored the antimicrobial capabilities of 4-hydroxy-6-nitroquinolin-2(1H)-one derivatives. A study synthesized novel azo dyes from these derivatives and evaluated their antibacterial and antifungal activities, showing effectiveness against various pathogens (Ghoneim & Morsy, 2018).
Use in Genotoxicity Assays
The compound is also used in genotoxicity assays due to its mutagenic and carcinogenic properties. A study assessed the dose-response curve of 4NQO (a related compound) at low concentrations in different cell lines, revealing insights into its effectiveness as a mutagen (Brüsehafer et al., 2015).
Solid-Phase Synthesis Applications
In the realm of chemistry, 4-hydroxy-6-nitroquinolin-2(1H)-one has applications in solid-phase synthesis. One study describes the efficient synthesis of 3-hydroxy-6-nitroquinolin-4(1H)-ones, which are related compounds, using Rink amide resin (Křupková et al., 2009).
Metabolic Pathways and Carcinogenicity
Its metabolites, such as 4-hydroxyaminoquinoline 1-oxide, have been studied for their role in carcinogenesis. The activity of enzymes converting 4-nitroquinoline-1-oxide to its metabolites was found in rat liver, indicating its significance in cancer research (Sugimura et al., 1966).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other safety-related properties.
Direcciones Futuras
This involves speculating on potential future research directions, such as new synthetic methods, applications, etc.
Propiedades
IUPAC Name |
4-hydroxy-6-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDSWMTVZEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-nitroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B1395463.png)






![7-hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1395476.png)



